1-Chloro-3-(isocyano(tosyl)methyl)benzene

説明

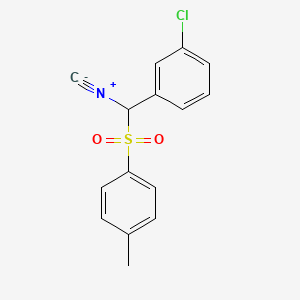

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOOCPOWQRFRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620150 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321345-35-1 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Reactivity Profiles of 1 Chloro 3 Isocyano Tosyl Methyl Benzene

Intrinsic Reactivity of the Isocyanide Functional Group in the Compound

The isocyanide group (–N⁺≡C⁻) is a versatile functional group in organic chemistry, known for its unique electronic structure and reactivity. wikipedia.orgnih.gov Its behavior is often described as chameleon-like, stemming from the dual electronic nature of the terminal carbon atom. nih.govacs.org

The terminal carbon atom of the isocyanide group exhibits both nucleophilic and electrophilic properties, a characteristic that can be rationalized by considering its resonance structures and frontier molecular orbitals. wikipedia.orgnih.gov This amphiphilic nature allows it to react with both electrophiles and nucleophiles at the same carbon atom. nih.govacs.org

The electronic arrangement of the isocyanide carbon can be represented by two main resonance structures, which illustrate its carbene-like character. wikipedia.orgthieme-connect.de This duality is fundamental to its reactivity. nih.gov

Nucleophilic Character : The isocyanide carbon possesses a σ-type lone pair of electrons, making it a Lewis base and a nucleophile capable of donating this electron pair. nih.govacs.org

Electrophilic Character : The presence of low-energy π* antibonding orbitals, with a large coefficient on the carbon atom, allows it to act as an electron acceptor, making it an electrophile or Lewis acid. nih.govacs.org

This unique combination of functionalities in a single atom underpins the diverse reactivity of isocyanides in various chemical transformations, including multicomponent reactions and cycloadditions. wikipedia.orgnih.gov

| Feature | Description | Implication for Reactivity |

| Frontier Orbitals | The Highest Occupied Molecular Orbital (HOMO) is a σ-type lone pair on the carbon, while the Lowest Unoccupied Molecular Orbital (LUMO) consists of a pair of π*-CN orbitals. nih.gov | The HOMO enables nucleophilic attack, while the LUMO allows for electrophilic interaction. |

| Resonance Structures | Represented as a hybrid of R−N⁺≡C⁻ and R−N̈=C:, highlighting both ionic and carbene-like character. wikipedia.org | The carbene-like structure explains its ability to undergo α-addition reactions. thieme-connect.de |

| Amphiphilicity | The ability to engage with both nucleophiles and electrophiles at the terminal carbon atom. acs.org | This is a key feature in multicomponent reactions like the Ugi and Passerini reactions. wikipedia.org |

The dual character of the isocyanide carbon in 1-Chloro-3-(isocyano(tosyl)methyl)benzene allows it to participate in a wide range of reactions.

Nucleophilic Additions : The isocyanide carbon is susceptible to attack by nucleophiles. mdpi.com Upon coordination to a metal center, the electrophilicity of the isocyanide carbon can be enhanced, making it more reactive toward nucleophilic addition. mdpi.com The mechanism of nucleophilic addition to isocyanides is typically a stepwise associative process, which involves the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer steps. mdpi.comresearchgate.net

Electrophile Interactions : Acting as a carbon nucleophile, the isocyanide group readily reacts with various electrophiles. researchgate.net This reactivity is harnessed in numerous synthetic applications. For instance, isocyanides react with acyl chlorides in the Nef isocyanide reaction and participate in [4+1] cycloaddition reactions with tetrazines. wikipedia.org The carbene-like nature of the isocyanide carbon facilitates its insertion into various bonds. thieme-connect.de

The Modulatory Role of the Tosyl Group on Reactivity

The tosyl group is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the delocalization capabilities of the sulfonyl moiety. quora.comquora.com This property has a profound effect on the adjacent α-carbon, which is also substituted with the isocyano group and the 1-chloro-3-phenyl moiety.

The primary consequence of this electron withdrawal is a significant increase in the acidity of the α-proton. thieme-connect.de The resulting α-isocyano carbanion is stabilized by the delocalization of the negative charge onto the sulfonyl group. libretexts.orgyoutube.com This enhanced acidity allows for easy deprotonation of the α-carbon by a variety of bases, such as sodium hydride or potassium carbonate, to form a key reactive intermediate. thieme-connect.deacs.org

| Group | Property | Effect on α-Carbon | Consequence |

| Tosyl (-SO₂-Tol) | Strong electron-withdrawing group | Increases acidity of α-proton | Facilitates formation of a stabilized α-isocyano carbanion intermediate. |

| Isocyano (-NC) | Electron-withdrawing group | Contributes to α-proton acidity | Further enhances the ease of carbanion formation. wikipedia.org |

The tosylate anion (TsO⁻) is a very stable species and, consequently, the tosyl group is an excellent leaving group in chemical reactions. wikipedia.orgmasterorganicchemistry.com This property is central to many synthetic applications of TosMIC and its derivatives, including this compound. organicreactions.org

In many reaction mechanisms involving this compound, after the initial formation of the α-carbanion and its subsequent reaction with an electrophile, the tosyl group is eliminated in a later step to generate the final product. thieme-connect.de This elimination step is often the driving force for the formation of new heterocyclic systems, such as oxazoles, imidazoles, and pyrroles. thieme-connect.deacs.orgresearchgate.net For example, in the synthesis of oxazoles from aldehydes, the reaction proceeds through a 4,5-disubstituted oxazoline (B21484) intermediate, which then undergoes elimination of the tosyl group to yield the aromatic oxazole (B20620). acs.org

Proposed Reaction Mechanisms for Transformations Involving this compound

The reaction mechanisms for this compound are analogous to those established for TosMIC. A general and widely exploited mechanistic pathway is the Van Leusen [3+2] cycloaddition for the synthesis of five-membered heterocycles like pyrroles. nih.gov

A proposed mechanism for the reaction of this compound with an activated alkene (a Michael acceptor) to form a substituted pyrrole (B145914) is detailed below.

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A base (e.g., NaH) abstracts the acidic α-proton to form a resonance-stabilized α-isocyano carbanion. thieme-connect.de | A nucleophilic carbanion intermediate. |

| 2. Michael Addition | The carbanion acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene (Michael acceptor). thieme-connect.de | An open-chain adduct. |

| 3. Cyclization | The newly formed enolate anion attacks the electrophilic isocyanide carbon intramolecularly in a 5-endo-dig cyclization. | A five-membered dihydropyrrole intermediate. |

| 4. Tautomerization & Elimination | The intermediate tautomerizes, followed by the elimination of the tosyl group, which acts as a leaving group. thieme-connect.de | The final aromatic pyrrole product. |

This sequence of deprotonation, nucleophilic addition, cyclization, and elimination is a common theme in the chemistry of α-sulfonylmethyl isocyanides and highlights the synergistic roles of the isocyanide and tosyl functionalities.

Zwitterionic Intermediates in Multicomponent Reaction Pathways

While direct evidence for zwitterionic intermediates involving this compound is not extensively documented in dedicated studies of this specific molecule, the well-established reactivity of isocyanides in multicomponent reactions (MCRs) strongly suggests their participation. In reactions such as the Passerini and Ugi reactions, the isocyanide carbon atom exhibits dual nucleophilic and electrophilic character.

A key step in many isocyanide-based MCRs is the formation of a nitrilium ion intermediate. This highly reactive species is generated from the reaction of an imine with the isocyanide. The nitrilium ion is then susceptible to attack by a nucleophile, such as a carboxylate. This sequence of events can lead to the formation of a zwitterionic adduct. For instance, in a manner analogous to isocyanide/acetylene-based multicomponent reactions, it is plausible that this compound could form zwitterionic intermediates that are then trapped by various acidic compounds.

The general mechanism for the Ugi four-component reaction (U-4CR) involves the initial formation of an imine from an amine and a carbonyl compound. The isocyanide then attacks the imine, leading to the formation of a nitrilium ion. This intermediate is subsequently attacked by a carboxylic acid, and an intramolecular Mumm rearrangement yields the final bis-amide product. whiterose.ac.uk The formation of an α-adduct following the attack of the carboxylate on the nitrilium ion is a critical step that proceeds through a species with charge separation. whiterose.ac.uknih.gov

Intramolecular Cyclization Mechanisms

A significant aspect of the reactivity of tosylmethyl isocyanides, including this compound, is their participation in intramolecular cyclization reactions, most notably in the van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide with an electron-deficient alkene.

The generally accepted mechanism for this transformation is a stepwise process rather than a concerted one. The reaction is initiated by the base-catalyzed addition of the deprotonated tosylmethyl isocyanide to the activated alkene. This Michael addition results in the formation of an adduct. Subsequent intramolecular cyclization of this intermediate leads to a five-membered ring. Prototropic shifts followed by the elimination of the toluenesulfinate anion, a good leaving group, results in the formation of the aromatic pyrrole ring. nih.gov

The versatility of this intramolecular cyclization is demonstrated by its application in the synthesis of a wide array of substituted pyrroles. Various α,β-unsaturated compounds, such as esters, ketones, nitriles, and nitroolefins, can serve as the electron-deficient component in this reaction. nih.gov

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the complex reaction pathways involving this compound, theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed. These studies provide valuable insights into the electronic structure, energetics, and conformational aspects of the reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations have proven to be a powerful tool for elucidating the mechanisms of reactions involving tosylmethyl isocyanide (TosMIC) and its derivatives. By mapping the potential energy surface of a reaction, DFT can help to distinguish between different possible pathways, such as stepwise versus concerted mechanisms in cycloaddition reactions.

For example, in the context of the van Leusen reaction, DFT calculations can be used to model the initial Michael addition, the subsequent intramolecular cyclization, and the final elimination steps. These calculations can provide the activation energies for each step, allowing for the identification of the rate-determining step. Furthermore, DFT can be used to investigate the regioselectivity and stereoselectivity of these reactions.

In a broader context, DFT has been successfully applied to study various organic reactions, including cycloadditions and rearrangements. The choice of the functional and basis set is crucial for obtaining accurate results. Common functionals used for these types of studies include B3LYP and M06-2X, often paired with basis sets like 6-31G* or cc-pVTZ. whiterose.ac.uknih.gov The inclusion of solvent effects, either implicitly or explicitly, can also be important for accurately modeling reactions in solution.

Energetic and Conformational Analyses Related to Reactivity

Energetic and conformational analyses, often performed in conjunction with DFT calculations, are essential for understanding the reactivity of molecules like this compound. The relative energies of different conformers of the reactants and intermediates can influence the feasibility and outcome of a reaction.

For instance, the conformational preferences of the tosyl and isocyanomethyl groups relative to the chlorophenyl ring can impact the accessibility of the reactive sites. DFT calculations can be used to determine the lowest energy conformations and the energy barriers for rotation around single bonds. This information is critical for understanding how the molecule will orient itself during a reaction.

Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy and shape of the HOMO can indicate the molecule's nucleophilic character, while the energy and shape of the LUMO can indicate its electrophilic character. The energy gap between the HOMO and LUMO is also a useful indicator of the molecule's kinetic stability.

Advanced Applications of 1 Chloro 3 Isocyano Tosyl Methyl Benzene in Heterocyclic Chemistry

Multicomponent Reaction (MCR) Strategies Employing the Target Compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial components. mdpi.commdpi.com Isocyanide-based MCRs (IMCRs) are particularly significant, offering a convergent and efficient pathway to molecular diversity and complexity. beilstein-journals.orgnih.gov The compound 1-chloro-3-(isocyano(tosyl)methyl)benzene, as an isocyanide, is a key reactant in these transformations.

The utility of isocyanides like this compound in MCRs stems from the unique reactivity of the isocyanide carbon, which can react with both electrophiles and nucleophiles at the same atom. nih.govacs.org This dual reactivity is central to the formation of diverse heterocyclic scaffolds. mdpi.comrsc.org Two of the most foundational IMCRs are the Passerini and Ugi reactions.

The Passerini Reaction: This three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce α-acyloxy carboxamides. nih.gov The reaction proceeds through the α-addition of the isocyanide to an adduct formed between the carbonyl and the carboxylic acid. nih.gov

The Ugi Reaction: This is a four-component reaction between an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, yielding a dipeptide-like product. beilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a reactive nitrilium ion intermediate. mdpi.combeilstein-journals.org This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement leads to the final α-acylamino amide product. mdpi.combeilstein-journals.org

These reactions are highly modular, allowing for the rapid generation of libraries of complex molecules by simply varying the starting components. mdpi.commdpi.com The incorporation of bifunctional reactants can lead to subsequent intramolecular reactions, providing access to a wide array of heterocyclic systems. mdpi.comwustl.edu

| Reaction Name | Components | Resulting Scaffold | Reference(s) |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide | nih.gov |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | mdpi.combeilstein-journals.org |

A significant advantage of MCRs is their adherence to the principles of green chemistry, particularly concerning atom and step economy. nih.govrsc.org

Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, generating minimal waste. beilstein-journals.org This high level of atom efficiency makes them an environmentally benign synthetic strategy compared to traditional multi-step syntheses that often involve stoichiometric reagents and generate significant byproducts. mdpi.comrsc.org

Step Economy: By combining multiple bond-forming events into a single, one-pot operation, MCRs dramatically reduce the number of synthetic steps, work-up procedures, and purification stages required to build complex molecules. beilstein-journals.orgrsc.org This convergence not only saves time and resources but also minimizes solvent usage and energy consumption, contributing to a more sustainable chemical process. nih.gov

The use of this compound in MCRs allows for the direct assembly of highly functionalized molecules, embodying the efficiency and elegance of atom- and step-economical synthesis. beilstein-journals.orgrsc.org

Synthesis of Oxazole (B20620) Heterocycles via this compound or its Analogs

Oxazoles are a class of five-membered heterocycles containing one nitrogen and one oxygen atom, which are prevalent scaffolds in medicinal chemistry and natural products. nih.gov Reagents like this compound are ideal precursors for oxazole synthesis, most notably through the Van Leusen reaction.

The Van Leusen oxazole synthesis, first reported in 1972, is a robust method for preparing 5-substituted oxazoles from aldehydes and TosMIC or its analogs. nih.govmdpi.com The reaction mechanism involves a base-mediated [3+2] cycloaddition. nih.gov

The key steps are:

Deprotonation of the acidic methylene (B1212753) carbon of the TosMIC analog by a base. organic-chemistry.org

Nucleophilic addition of the resulting anion to the aldehyde's carbonyl carbon. nih.govorganic-chemistry.org

Intramolecular cyclization, where the newly formed alkoxide attacks the isocyanide carbon to form an oxazoline (B21484) intermediate. nih.govmdpi.com

Base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization to the final oxazole product. organic-chemistry.org

Contemporary adaptations of this reaction focus on improving efficiency, yield, and substrate scope. These include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures under various basic conditions. acs.org For instance, microwave-assisted synthesis using K3PO4 as a base in isopropanol (B130326) has been shown to produce 5-substituted oxazoles in high yields within minutes. acs.org

The standard Van Leusen reaction exhibits high regioselectivity. The reaction between a TosMIC analog and an aldehyde (R-CHO) consistently yields a 5-substituted oxazole, where the R-group from the aldehyde is positioned at the C5 position of the oxazole ring. nih.govacs.org This predictable outcome is a direct consequence of the reaction mechanism, where the aldehyde carbon becomes C5 and the isocyanide carbon becomes C4 of the heterocyclic ring.

While the classic reaction provides 5-substituted oxazoles, variations have been developed to access other substitution patterns. For example, using N-acyl benzotriazoles in place of aldehydes allows for the synthesis of 4,5-disubstituted oxazoles. thieme-connect.com In this methodology, a base-promoted cyclization with TosMIC yields oxazoles with a tosyl group at the C4 position and a substituent from the N-acyl group at the C5 position. thieme-connect.com

The choice and amount of base are critical in the synthesis of oxazoles from TosMIC analogs. The base plays a dual role: it initiates the reaction by deprotonating the α-carbon and facilitates the final elimination step to form the aromatic ring. organic-chemistry.orgresearchgate.net

Commonly used bases include potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and sodium hydride (NaH). nih.govthieme-connect.comresearchgate.net The reaction conditions can be tuned to control the outcome. For example, in a microwave-assisted reaction between an aryl aldehyde and TosMIC, using 2 equivalents of K3PO4 leads to the formation of the 5-substituted oxazole. acs.org However, using only 1 equivalent of the same base under similar conditions can selectively produce the diastereoselective 4,5-disubstituted oxazoline intermediate, halting the reaction before the elimination step. acs.org This demonstrates that the base concentration is key to promoting the final cyclization and aromatization.

Recent studies have shown that a base-promoted reaction between N-acyl benzotriazoles and TosMIC using K3PO4 in DMF can efficiently produce a range of 4-tosyl-5-substituted oxazoles. thieme-connect.comresearchgate.net

Table of Reaction Conditions for Oxazole/Oxazoline Synthesis acs.org

| Product | Base (Equivalents) | Solvent | Method | Yield (%) |

| 5-Phenyl oxazole | K3PO4 (2.0) | Isopropanol | Microwave | 96 |

| 4-Tosyl-5-phenyl-oxazoline | K3PO4 (1.0) | Isopropanol | Microwave | 89 |

| 5-(4-Chlorophenyl) oxazole | K3PO4 (2.0) | Isopropanol | Microwave | 94 |

| 4-Tosyl-5-(4-chlorophenyl)-oxazoline | K3PO4 (1.0) | Isopropanol | Microwave | 91 |

Synthesis of Benzotriazine Heterocycles and Related Fused Systems

The utility of tosylmethyl isocyanide (TosMIC) derivatives, such as this compound, extends to the synthesis of complex fused heterocyclic systems. A significant application is in the preparation of 1,2,3-benzotriazines, which are important N-heterocycles known for a wide range of biological activities, including applications as antidepressants, anesthetics, and antifungal agents. nih.gov Traditional synthesis methods for these compounds often require harsh acidic conditions and the use of nitrites, which can lead to the formation of undesirable byproducts. acs.org Newer methodologies utilizing isocyanide precursors offer a milder and more efficient alternative. organic-chemistry.org

Intramolecular Heterocyclization of Azido-Substituted Tosyl Isocyanides

A novel and efficient method for synthesizing the 1,2,3-benzotriazine (B1250035) scaffold involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govacs.org This process leverages the unique reactivity of the tosylmethyl isocyanide group, specifically the acidity of its α-carbon atom and the capacity of the isocyanide and tosyl groups to act as leaving groups. nih.govacs.org

The reaction is initiated by treating the azido-substituted tosyl isocyanide, for instance, 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, with a base under anhydrous conditions. acs.org The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves an initial deprotonation at the α-carbon of the TosMIC moiety. nih.govacs.org The resulting anion then performs a nucleophilic attack on the internal, electrophilic azide (B81097) group, leading to a cyclization event and the subsequent loss of the tosyl group. nih.govacs.org This cyclization forms a nonaromatic benzotriazine intermediate, which then undergoes further transformation to yield the final aromatic product. acs.org This approach provides a new pathway to obtain 1,2,3-benzotriazines without relying on harsh reaction conditions or metal catalysis. acs.org

Formation of 4-Alkoxy- and 4-Aryloxybenzo[d]nih.govacs.orgorganic-chemistry.orgtriazines

Building upon the intramolecular heterocyclization, a versatile methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govacs.orgorganic-chemistry.orgtriazines. nih.govbohrium.comacs.org This process is carried out by reacting the 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor with various alcohols or phenols in the presence of a base like sodium hydride (NaH). organic-chemistry.org

The reaction proceeds in good to excellent yields across a broad scope of substrates. nih.gov After the initial base-mediated cyclization and loss of the tosyl group, the presence of an alkoxide or aryloxide allows for a nucleophilic substitution where the isocyanide function serves as the leaving group, leading to the final substituted benzotriazine product. nih.govacs.org For example, the reaction of 1-azido-2-[isocyano(p-tosyl)methyl]benzene with different alcohols and phenols produces the corresponding 4-substituted benzotriazines efficiently. nih.gov

Table 1: Synthesis of 4-Alkoxy- and 4-Aryloxybenzo[d] nih.govacs.orgorganic-chemistry.orgtriazines

| Entry | Alcohol/Phenol | Product | Yield (%) |

|---|---|---|---|

| 1 | tert-Butanol | 4-(tert-Butoxy)benzo[d] nih.govacs.orgorganic-chemistry.orgtriazine | 40 |

| 2 | Butan-1-ol | 4-Butoxybenzo[d] nih.govacs.orgorganic-chemistry.orgtriazine | 74 |

| 3 | Phenol | 4-Phenoxybenzo[d] nih.govacs.orgorganic-chemistry.orgtriazine | 85 |

| 4 | p-Cresol | 4-(p-Tolyloxy)benzo[d] nih.govacs.orgorganic-chemistry.orgtriazine | 81 |

| 5 | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzo[d] nih.govacs.orgorganic-chemistry.orgtriazine | 90 |

Data derived from the heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene as reported in scientific literature. nih.gov

Exploration in the Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of this compound and related TosMIC derivatives is not limited to benzotriazines. These reagents are powerful synthons for constructing a variety of other medicinally relevant nitrogen-containing heterocycles.

Imidazoles

A cornerstone application of TosMIC reagents is the Van Leusen Imidazole (B134444) Synthesis. organic-chemistry.org This reaction allows for the preparation of 1,4,5-trisubstituted or 1,5-disubstituted imidazoles from aldimines. organic-chemistry.org The TosMIC reagent, containing a reactive isocyanide carbon, an active methylene group, and a tosyl leaving group, undergoes a base-induced stepwise cycloaddition to the carbon-nitrogen double bond of the aldimine. organic-chemistry.orgmdpi.com The subsequent elimination of p-toluenesulfinic acid from the 4-tosyl-2-imidazoline intermediate yields the aromatic imidazole ring. organic-chemistry.org

The use of an aryl-substituted TosMIC reagent, such as this compound, allows for the direct introduction of the 3-chlorophenyl moiety onto the imidazole core with predictable regiochemistry. organic-chemistry.org The aldimines can be generated in situ from a wide variety of aldehydes and amines, making this a versatile one-pot, three-component reaction for creating highly functionalized imidazoles. organic-chemistry.orgorganic-chemistry.org

Thiazoles and Pyrroles

The versatility of TosMIC extends to the synthesis of other five-membered heterocycles like thiazoles and pyrroles.

Thiazoles: Base-induced cycloaddition of tosylmethyl isocyanide to isothiocyanates provides a route to substituted 5-amino-1,3-thiazoles. researchgate.net The reaction conditions can be controlled to favor the formation of the thiazole (B1198619) ring, which in some cases can undergo a base-induced ring transformation to yield imidazole-5-thiols. researchgate.net

Pyrroles: The Van Leusen pyrrole (B145914) synthesis is a powerful method for constructing the pyrrole ring system. nih.gov It involves a [3+2] cycloaddition reaction between a TosMIC derivative and an electron-deficient alkene (a Michael acceptor). nih.govmdpi.com The reaction is typically performed under basic conditions, where the deprotonated TosMIC acts as a 1,3-dipole equivalent. nih.gov After the initial cycloaddition, the tosyl group is eliminated, and a final 1,3-hydride shift leads to the aromatic pyrrole product. nih.gov This method is highly effective for synthesizing a wide range of multi-substituted pyrroles. nih.gov

Quinoline (B57606) Derivatives

Substituted quinolines can also be accessed using TosMIC reagents. In a notable reaction, tosylmethyl isocyanide reacts with 2-chloroquinoline-3-carbonitriles in the presence of a base like cesium carbonate (Cs2CO3). researchgate.netscispace.com This reaction, however, does not lead to a fused imidazole as might be seen with other isocyanides like ethyl isocyanoacetate. researchgate.net Instead, it results in the formation of unprecedented 2-tosyl-3-cyanoquinolines. researchgate.netscispace.com This transformation highlights a distinct reaction pathway for TosMIC with this specific quinoline substrate, showcasing its utility in C-C bond formation and direct functionalization of the quinoline core. scispace.com

Future Research Trajectories and Innovations in the Chemistry of 1 Chloro 3 Isocyano Tosyl Methyl Benzene

Emerging Methodologies for Modifying the Benzene (B151609) Core

The chloro substituent on the benzene ring of 1-chloro-3-(isocyano(tosyl)methyl)benzene serves as a versatile handle for a variety of synthetic transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. Modern cross-coupling reactions, which have revolutionized organic synthesis, offer powerful tools for the derivatization of this compound.

Palladium-catalyzed cross-coupling reactions are at the forefront of these emerging methodologies. nobelprize.org Techniques such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are particularly relevant. wikipedia.orgwikipedia.orgnih.gov These reactions are well-suited for forming new carbon-carbon and carbon-nitrogen bonds at the site of the chloro substituent. wikipedia.orgwikipedia.orgnih.gov For instance, a Suzuki coupling could introduce a new aryl or alkyl group, while a Sonogashira coupling would install an alkyne moiety, and a Buchwald-Hartwig amination could be used to append a wide range of primary or secondary amines. wikipedia.orgwikipedia.orgnih.gov The successful application of these methods would significantly expand the library of accessible derivatives, each with potentially unique properties and applications.

The development of efficient and robust catalytic systems is crucial for the successful application of these cross-coupling reactions to substrates like this compound. Research in this area is focused on designing new ligands and optimizing reaction conditions to achieve high yields and functional group tolerance, even with challenging substrates. organic-chemistry.org The isocyanide functionality itself can influence the catalytic cycle, and understanding these effects is an active area of investigation.

| Cross-Coupling Reaction | Potential Modification | Catalyst System | Potential Application of Product |

| Suzuki Coupling | Arylation, Alkylation | Palladium complexes with phosphine (B1218219) ligands | Synthesis of biaryl compounds, functional materials |

| Sonogashira Coupling | Alkynylation | Palladium and copper co-catalysts | Synthesis of conjugated systems, precursors for heterocycles |

| Buchwald-Hartwig Amination | Amination | Palladium complexes with bulky phosphine ligands | Synthesis of pharmaceuticals, organic electronics |

Integration of the Compound into Catalyst Development and Ligand Design Studies

The isocyanide group is a well-established ligand for a variety of transition metals, and the unique electronic properties of this compound make it an intriguing candidate for catalyst and ligand design. The electronic nature of the aryl isocyanide, influenced by the chloro substituent, can modulate the σ-donor and π-acceptor properties of the isocyanide ligand, thereby fine-tuning the reactivity of the metal center. nih.gov

Furthermore, the tosylmethyl moiety offers additional coordination sites, potentially allowing for the design of bidentate or pincer-type ligands. The development of such ligands could lead to catalysts with enhanced stability, selectivity, and activity. The modular nature of the compound, allowing for modifications at the benzene ring, provides a platform for systematically tuning the steric and electronic properties of the resulting ligands.

| Metal Complex | Potential Ligand Type | Potential Catalytic Application | Key Feature |

| Rhodium(I) | Monodentate Isocyanide | Hydrosilylation of ketones | Tunable electronics via chloro substituent |

| Palladium(II) | Monodentate or Bidentate | Cross-coupling reactions | Potential for hemilabile ligand design |

| Iridium(III) | Pincer-type Ligand | C-H activation, dehydrogenation | Enhanced catalyst stability and reactivity |

Computational Design and Prediction of Novel Transformations for Isocyanide Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules and designing novel chemical transformations. organic-chemistry.org For this compound and its derivatives, computational studies can provide valuable insights into their electronic structure, reaction mechanisms, and potential for new reactions.

DFT calculations can be employed to model the electronic effects of the chloro substituent on the isocyanide group and the acidic methylene (B1212753) proton. aip.org This information can be used to predict the compound's reactivity in various reactions, such as cycloadditions, multicomponent reactions, and reactions involving the deprotonated form of the molecule. organic-chemistry.org For instance, computational studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Furthermore, computational screening can be used to identify promising new reactions and catalysts for transformations involving this compound. By simulating reaction pathways and calculating activation energies, researchers can prioritize experimental efforts towards the most promising avenues. organic-chemistry.org This synergy between computational prediction and experimental validation is expected to accelerate the discovery of novel transformations and applications for this class of compounds.

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Understanding the influence of the chloro group on reactivity |

| Transition State Searching | Reaction mechanism elucidation | Predicting the feasibility and selectivity of new reactions |

| Molecular Dynamics | Catalyst-substrate interactions | Designing more efficient and selective catalysts |

Sustainable and Green Chemistry Approaches in Isocyanide Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the chemistry of isocyanides is no exception. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign approaches for its synthesis and subsequent reactions.

One key area of focus is the replacement of hazardous reagents and solvents. Traditional isocyanide syntheses often employ toxic reagents and chlorinated solvents. uniupo.it Research into greener alternatives, such as the use of safer dehydrating agents and biodegradable solvents derived from renewable resources, is ongoing. sigmaaldrich.commrforum.com Water-based micellar catalysis is also emerging as a promising green approach for isocyanide synthesis. uniupo.it

Flow chemistry is another powerful tool for developing sustainable chemical processes. rsc.orgrsc.orgchemrxiv.orgresearchgate.net Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. rsc.orgrsc.orgchemrxiv.orgresearchgate.net The development of a continuous flow synthesis of this compound and its subsequent in-line purification and reaction would represent a significant advancement in the sustainable production of this valuable building block.

Biocatalysis also presents an exciting frontier for the green synthesis and transformation of isocyanide derivatives. While still in its early stages, the use of enzymes for reactions involving isocyanides could offer unparalleled selectivity and environmental compatibility.

| Green Chemistry Approach | Application Area | Potential Benefit |

| Greener Solvents | Synthesis and reactions | Reduced environmental impact and improved safety |

| Flow Chemistry | Synthesis and purification | Enhanced safety, efficiency, and scalability |

| Biocatalysis | Enantioselective transformations | High selectivity under mild conditions |

| Energy Efficiency | Reaction optimization | Reduced energy consumption and carbon footprint |

Q & A

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

- Methodological Answer : Yield discrepancies (e.g., 44% vs. 70%) stem from variations in catalyst purity, solvent drying, and inert atmosphere control. Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., reaction temperature, ligand ratio). Reproducibility is enhanced by strict exclusion of moisture and oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。